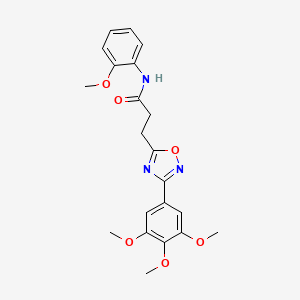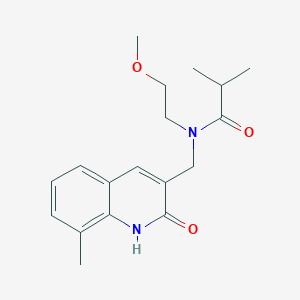
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)isobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)isobutyramide, also known as Q-VD-OPh, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2001 by Wang et al. and has since been used in various studies due to its ability to inhibit caspase activity.
Mecanismo De Acción
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)isobutyramide inhibits caspase activity by binding to the active site of the enzyme. It has been shown to be a potent inhibitor of caspase-3, caspase-8, and caspase-9, which are key regulators of apoptosis. This compound has also been shown to inhibit other proteases, such as cathepsin B and granzyme B.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to protect cells from apoptosis induced by various stimuli, such as staurosporine and TNF-alpha. This compound has also been shown to reduce inflammation and oxidative stress in various models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)isobutyramide is a valuable tool for studying caspase activity and apoptosis in vitro and in vivo. Its potency and selectivity make it a useful inhibitor for a wide range of experiments. However, it is important to note that this compound may have off-target effects and should be used with caution in experiments where caspase activity is not the primary focus.
Direcciones Futuras
There are many potential future directions for research involving N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)isobutyramide. One area of interest is the role of caspases in cancer and other diseases. This compound may be a valuable tool for studying the role of caspases in these diseases and for developing new treatments. Another area of interest is the development of new caspase inhibitors with improved selectivity and potency. This compound may serve as a starting point for the development of new inhibitors with these properties.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)isobutyramide involves several steps, including the protection of the hydroxyl group in 8-hydroxyquinoline, the alkylation of the protected 8-hydroxyquinoline with 2-methoxyethyl bromide, and the deprotection of the hydroxyl group to yield this compound. The final product is a white crystalline solid with a molecular weight of 368.4 g/mol.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)isobutyramide has been widely used in scientific research as a caspase inhibitor. Caspases are a family of cysteine proteases that play a key role in apoptosis, or programmed cell death. This compound has been shown to inhibit caspase activity in vitro and in vivo, making it a valuable tool for studying the role of caspases in various biological processes.
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-2-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-12(2)18(22)20(8-9-23-4)11-15-10-14-7-5-6-13(3)16(14)19-17(15)21/h5-7,10,12H,8-9,11H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBNYMCTMOUFEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(CCOC)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

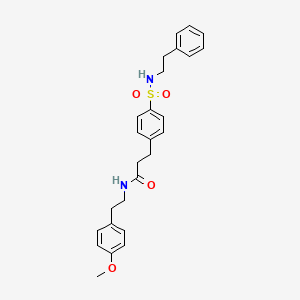
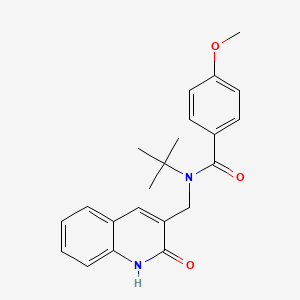

![N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-[(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7701165.png)
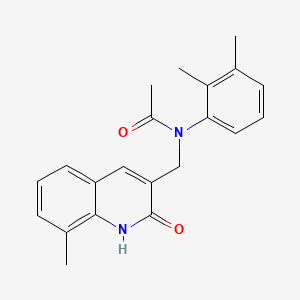
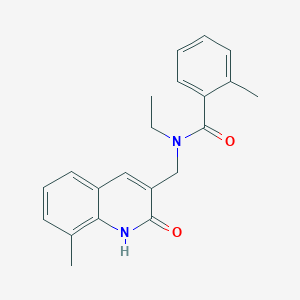

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7701189.png)
![N-(2,6-diethylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7701197.png)

![3,4-dimethoxy-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B7701203.png)
